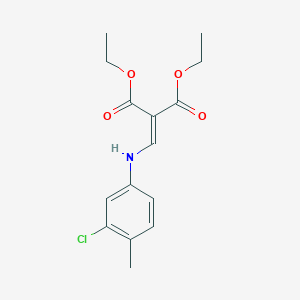

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

描述

Historical Development of Malonate Derivatives

Malonate derivatives have played a pivotal role in organic chemistry since the 19th century. Malonic acid, first synthesized in 1858 by Victor Dessaignes via the oxidation of malic acid, laid the foundation for this class of compounds. The development of diethyl malonate in the late 1800s marked a breakthrough, enabling versatile synthetic applications through its α-hydrogen reactivity. By the early 20th century, the malonic ester synthesis emerged as a cornerstone for constructing substituted acetic acids and cyclic compounds. For example, the reaction of diethyl malonate with alkyl halides facilitated the synthesis of barbiturates and pharmaceuticals. These advancements set the stage for complex derivatives like diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate , which combines malonate reactivity with Schiff base functionality.

Position in Organic Chemistry

This compound occupies a unique niche as a bifunctional reagent in modern synthesis. Its structure features:

- A malonate core enabling nucleophilic alkylation and decarboxylation.

- A Schiff base (-CH=N-) moiety derived from the condensation of an amine and carbonyl group.

This dual reactivity allows the compound to participate in:

- Knoevenagel condensations , forming α,β-unsaturated carbonyl derivatives.

- Coordination chemistry , serving as a ligand for transition metals.

- Heterocyclic synthesis , contributing to quinoline and hydantoin frameworks.

A comparative analysis of malonate derivatives is shown below:

Relationship to Schiff Base Chemistry

The Schiff base (-CH=N-) in this compound is formed via the condensation of 3-chloro-4-methylphenylamine and the carbonyl group of diethyl malonate. This imine linkage confers:

- Electron-withdrawing properties , enhancing electrophilicity for nucleophilic attacks.

- Metal-chelating ability , enabling coordination with Cu(II), Ni(II), and other ions.

Mechanistically, the Schiff base formation follows nucleophilic addition-elimination:

- The amine attacks the carbonyl carbon of malonate, forming a tetrahedral intermediate.

- Elimination of water yields the stabilized imine.

This reactivity is exploited in synthesizing antimicrobial agents and catalysts.

Research Significance and Applications

Recent studies highlight the compound’s utility in:

- Pharmaceutical intermediates : Serves as a precursor for quinoline antibiotics and kinase inhibitors.

- Antimicrobial agents : Schiff base derivatives exhibit activity against Staphylococcus aureus and Escherichia coli.

- Materials science : Forms stable metal complexes for catalytic applications.

For instance, in a 2023 study, pyrene-derived Schiff base metal complexes showed potent cytotoxicity against cancer cells. Additionally, the compound’s role in synthesizing 4-quinolones —a class of broad-spectrum antibiotics—underscores its medicinal relevance.

属性

IUPAC Name |

diethyl 2-[(3-chloro-4-methylanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-7-6-10(3)13(16)8-11/h6-9,17H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSBWDWUCUPQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=C(C=C1)C)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428460 | |

| Record name | Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103976-11-0 | |

| Record name | Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate typically involves the condensation of diethyl malonate with 3-chloro-4-methylaniline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

化学反应分析

Types of Reactions: Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Condensation Reactions: The malonate ester group can undergo condensation reactions with aldehydes and ketones to form β-keto esters.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.

Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

Substitution Reactions: Formation of substituted derivatives with various nucleophiles.

Condensation Reactions: Formation of β-keto esters.

Hydrolysis: Formation of diethyl malonate and 3-chloro-4-methylaniline.

科学研究应用

1.1. Knoevenagel Condensation

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate can undergo Knoevenagel condensation reactions with aromatic aldehydes to produce substituted cinnamalonic acid derivatives. These derivatives serve as precursors for synthesizing diverse heterocycles such as pyrazoles, pyridines, and thiazoles through subsequent cyclization reactions.

1.2. Michael Addition Reactions

The compound acts as a Michael acceptor due to its α,β-unsaturated carbonyl moiety, allowing it to react with various nucleophiles like thiols, amines, and enolates. This reactivity facilitates the formation of new carbon-carbon bonds, leading to complex organic molecules.

2.1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties against various bacterial strains and fungi. For instance, studies have demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections.

2.2. Anticancer Potential

Preliminary studies have shown that this compound may inhibit the proliferation of various tumor cell lines by inducing apoptosis. The National Cancer Institute has included it in screenings to evaluate its effectiveness against cancer cells, indicating its potential as an anticancer drug candidate .

Mechanistic Insights

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Further research is necessary to elucidate these interactions fully.

Antifungal Efficacy

A study highlighted that modifications in the aromatic ring significantly affect antifungal activity, with electron-withdrawing groups like chloro enhancing bioactivity compared to unsubstituted analogs.

Cancer Cell Proliferation

Compounds similar to this compound have exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.

作用机制

The mechanism of action of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The presence of the chloro group and the malonate ester group allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

相似化合物的比较

Key Observations:

- Substituent Position and Reactivity: Electron-withdrawing groups (e.g., Cl, Br, F) enhance electrophilicity, facilitating cyclization into quinolones. For instance, 4-chloro derivatives yield 78.5% under standard conditions, while bulkier groups (e.g., 3-bromo) retain similar yields (90%) due to optimized steric compatibility .

- Melting Points : The 3-chloro-4-methyl derivative (71–73°C) exhibits a higher melting point than the 4-chloro analog (63–65°C), likely due to improved crystal packing from the methyl group .

- Fluorinated Analogs : The 2,4-difluoro derivative achieves near-quantitative yield (99%), attributed to fluorine's inductive effects accelerating condensation .

Anti-Inflammatory and Antibacterial Activity

- The 3-chloro-4-methyl derivative demonstrates superior anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 inhibition) compared to the 4-chloro analog (IC₅₀ = 28 µM), highlighting the synergistic effect of chloro and methyl groups on target binding .

- Fluorinated derivatives (e.g., 6,8-difluoroquinolones derived from the 2,4-difluoro precursor) show enhanced antibacterial potency against Staphylococcus aureus (MIC = 0.5 µg/mL) due to increased membrane permeability .

Antimalarial and Anticancer Potential

- 4-Chloro derivatives cyclize into ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates, exhibiting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition (IC₅₀ = 1.2 µM) .

- Bulkier substituents (e.g., naphthalene or trichlorophenyl in hydrazinyl derivatives) reduce solubility but improve binding to hydrophobic enzyme pockets, as seen in PfDHODH inhibitors .

生物活性

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 305.76 g/mol. The structure features a malonate moiety linked to a chloro-substituted aniline via a methylene bridge, which enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClN O₄ |

| Molecular Weight | 305.76 g/mol |

| CAS Number | 103976-11-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions. The presence of the chloro group and the malonate ester allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives have shown effectiveness against various fungal pathogens, including Fusarium oxysporum, suggesting potential applications in agriculture as antifungal agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar structures have been reported to exhibit cytotoxic effects against several cancer cell lines, indicating potential for further development as anticancer therapeutics.

Anti-inflammatory Effects

Some studies have suggested that derivatives of this compound may possess anti-inflammatory properties. This activity is likely due to their ability to inhibit certain pathways involved in inflammation, although specific mechanisms remain under investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the aniline substituents and the malonate group can significantly influence the compound's efficacy and selectivity:

| Modification | Effect on Activity |

|---|---|

| Chloro substitution | Enhances reactivity |

| Methylene bridge presence | Increases biological activity |

| Variations in ethyl groups | Alters solubility and potency |

Case Studies

- Antifungal Activity : A study evaluated the antifungal efficacy of related malonate derivatives against Fusarium oxysporum. Results indicated significant inhibition of mycelial growth at low concentrations, supporting their use as agricultural fungicides.

- Anticancer Research : In vitro studies demonstrated that certain analogs exhibited cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range. Further optimization led to compounds with improved potency and selectivity .

- Anti-inflammatory Potential : Research into anti-inflammatory properties revealed that some derivatives could modulate inflammatory pathways effectively, suggesting their potential use in treating inflammatory diseases.

常见问题

Q. What is a standard synthesis protocol for Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate?

A common method involves heating a mixture of 3-chloro-4-methylaniline and diethyl ethoxymethylenemalonate (EMME) at 120–140°C for 2–6 hours under inert conditions. The crude product is purified via recrystallization or flash chromatography. Yields typically range from 50% to 90%, depending on reaction optimization (e.g., solvent choice, stoichiometry). For example, toluene or 1,2-dichloroethane with amine bases like N,N-diisopropylethylamine improves reactivity .

Q. How is the compound characterized to confirm its structure?

Key characterization methods include:

- NMR spectroscopy : Distinct signals for the malonate backbone (e.g., δ 8.14 ppm for the methylene proton) and aromatic substituents .

- LCMS : To verify molecular weight (e.g., [M+H]+ = 307.1 for C14H16ClNO4) .

- X-ray crystallography : Resolves intramolecular hydrogen bonding (N–H⋯O) and crystal packing influenced by weak C–H⋯O interactions .

Q. What safety precautions are critical during synthesis?

The compound has hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid open flames (P210). Precautionary measures include P261 (avoid breathing dust) and P305+P351+P338 (eye exposure protocol) .

Advanced Research Questions

Q. How does the Gould-Jacobs cyclization mechanism apply to synthesize quinolones from this compound?

The malonate derivative undergoes thermal cyclization in high-boiling solvents (e.g., diphenyl ether) at 190–220°C. The reaction proceeds via enolization, followed by elimination of ethanol and intramolecular cyclization to form the quinolin-4-one core. Microwave-assisted methods reduce reaction time and improve yield (e.g., 99% conversion in 3 hours at 90°C) .

Q. How can reaction yields be optimized when synthesizing derivatives with substituted ureas?

Yields for urea derivatives (e.g., diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate) depend on:

Q. How do intramolecular hydrogen bonds influence the compound’s crystallographic properties?

X-ray data reveals a six-membered ring formed via N–H⋯O hydrogen bonding (2.7–2.9 Å), stabilizing the planar malonate structure. Intermolecular C–H⋯O interactions (3.0–3.2 Å) further stabilize the crystal lattice, impacting solubility and melting behavior .

Q. What strategies mitigate side reactions during alkylation or arylation of the malonate enolate?

Q. How can this compound be tailored for novel applications in energy storage materials?

Derivatization with π-conjugated systems (e.g., bipyridylmethylene groups) enhances redox activity. For example, diethyl 2-(2,2′-bipyridin-4-ylmethylene)malonate acts as a ligand for transition-metal complexes in battery electrolytes, leveraging its electron-deficient malonate core for charge storage .

Contradiction Analysis

Q. Why do reported melting points vary for structurally similar derivatives?

For Diethyl 2-((4-chlorophenylamino)methylene)malonate, discrepancies in melting points (79–81°C vs. literature 45–46°C) arise from polymorphism or purification methods. Recrystallization from methanol vs. ether can yield different crystalline forms. Always cross-validate with NMR and LCMS to confirm identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。